molecular formula C6H8ClN3O2 B2955722 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride CAS No. 2309446-30-6

6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride

Cat. No. B2955722
M. Wt: 189.6
InChI Key: RJOQAXPJXHOBPZ-UHFFFAOYSA-N
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Description

“6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride” is a chemical compound . The compound is a solid at room temperature .


Molecular Structure Analysis

The linear formula of this compound is C5 H7 N3 . Cl H . The molecular weight is 145.59 . More detailed structural analysis would require additional resources or experimental data.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 145.59 .

Scientific Research Applications

Catalytic Activity and Photoluminescence

  • Central-Metal Exchange and Catalytic Activity : A study by Wang et al. (2016) explored the use of a rigid and planar tetracarboxylic acid incorporating a triazole group to construct d(10) coordination polymers. These polymers demonstrated improved catalytic activity and photoluminescence properties, highlighting potential applications in materials science and catalysis.

Chemical Synthesis

  • Regioselective Cross-Coupling Reactions : Research by Houpis et al. (2010) utilized the carboxylic acid anion moiety of similar compounds as a directing group in cross-coupling reactions, producing various substituted acids and triazoles. This illustrates the compound's relevance in creating diverse chemical structures.
  • Synthesis of Pyrrolo-Triazole Derivatives : A study by Park et al. (2010) developed a method to synthesize several derivatives of pyrrolo-triazole, showcasing the compound's versatility in organic synthesis.

Material Science

  • Polymorphic Modifications and Diuretic Properties : Research by Shishkina et al. (2018) found two polymorphic modifications of a compound similar to the 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole, indicating potential applications in the development of new pharmaceuticals and materials.

Pharmaceutical Research

  • Synthesis of Pyrrolo-Pyridin-5-ones : Goto et al. (1991) synthesized various substituted pyrrolo[3,4-b]pyridin-5-ones, demonstrating the compound's relevance in pharmaceutical chemistry. (Goto et al., 1991)

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2.ClH/c10-6(11)4-1-5-8-7-3-9(5)2-4;/h3-4H,1-2H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOQAXPJXHOBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1=NN=C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride

CAS RN

2309446-30-6
Record name 5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid hydrochloride
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